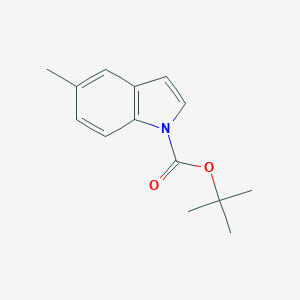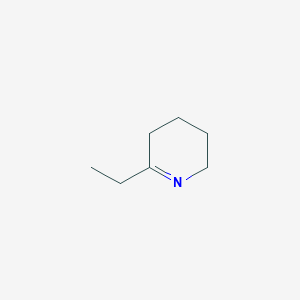
4-(Trifluorométhyl)nicotinamide
Vue d'ensemble
Description
4-(Trifluoromethyl)nicotinamide, also known as TFMA, is an organic compound that is believed to have a wide range of potential applications in medical research and biochemistry. It is a derivative of nicotinamide, a form of vitamin B3, and has a unique trifluoromethyl group at the 4-position. This compound has been widely studied in recent years due to its potential applications in a number of different areas, including as an intermediate in organic synthesis, a bioactive compound for the treatment of certain diseases, and as a tool for studying biochemical processes.
Applications De Recherche Scientifique
Applications agrochimiques
L'utilisation principale des dérivés de trifluorométhylpyridine (TFMP), qui comprennent le 4-(trifluorométhyl)nicotinamide, est la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé du TFMP introduit sur le marché agrochimique, et depuis, plus de 20 nouveaux agrochimiques contenant du TFMP ont obtenu des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés du TFMP sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant la partie TFMP ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en phase d'essais cliniques .
Applications vétérinaires
Deux produits vétérinaires contenant la partie TFMP ont obtenu l'autorisation de mise sur le marché . Ces produits sont probablement utilisés pour traiter ou prévenir les maladies chez les animaux.
Développement d'insecticides
Le flonicamide, un insecticide d'une nouvelle classe possédant une structure chimique unique, a été découvert lors de recherches sur les dérivés de trifluorométhylpyridine . Ce composé est très actif contre un large éventail d'espèces de pucerons et est également efficace contre certaines autres espèces d'insectes suceurs .
Stratégies de gestion de la résistance
Le flonicamide ne présente aucune résistance croisée aux insecticides conventionnels et présente une excellente activité systémique et translaminaire . Cela le rend bien adapté aux stratégies de gestion de la résistance.
Programmes de lutte intégrée contre les ravageurs
En raison de son profil toxicologique, environnemental et écotoxicologique favorable, le flonicamide convient aux programmes de lutte intégrée contre les ravageurs .
Synthèse de trifluorométhyl N,N-aminals
Détection de cyanure en milieu aqueux
Safety and Hazards
Mécanisme D'action
Target of Action
4-(Trifluoromethyl)nicotinamide, also known as flonicamid, is a novel class insecticide that has been found to be very active against a wide range of aphid species and some other species of sucking insects . The primary targets of this compound are these pests, and its role is to control their population and prevent damage to crops.
Mode of Action
Flonicamid works by rapidly inhibiting the feeding behavior of aphids .
Biochemical Pathways
It is known that the compound possesses excellent systemic and translaminar activity . This means it can move through the plant’s tissues, reaching pests that feed on the plant’s internal fluids.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of flonicamid have been investigated in Sprague-Dawley rats . .
Result of Action
The result of flonicamid’s action is long-lasting control of aphid populations . It has no negative impact on beneficial insects and mites, making it a selective insecticide . Furthermore, it shows no cross-resistance to conventional insecticides .
Action Environment
Flonicamid has a favorable toxicological, environmental, and ecotoxicological profile . This suggests that it is relatively safe for use in various environments and is unlikely to cause significant harm to non-target organisms or the broader ecosystem.
Analyse Biochimique
Biochemical Properties
4-(Trifluoromethyl)nicotinamide interacts with various enzymes and proteins. For instance, it has been found to influence the activity of alcohol dehydrogenases and ene-reductases
Cellular Effects
Some related compounds, such as nicotinamide, have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound blocks the reuptake transporter protein, inhibiting the reuse of serotonin . This suggests that 4-(Trifluoromethyl)nicotinamide may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-(Trifluoromethyl)nicotinamide in laboratory settings. It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
Related compounds such as nicotinamide have been studied in animal models, showing that the effects can vary with dosage
Metabolic Pathways
It is known that nicotinamide, a related compound, plays a crucial role in the metabolism of cells, being involved in the synthesis of NAD+, a vital coenzyme in cellular metabolism . It is possible that 4-(Trifluoromethyl)nicotinamide may be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIWZYBJXUPIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382187 | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158062-71-6 | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158062-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TRIFLUOROMETHYLNICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4346BHK4MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)




![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)



![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)


![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)